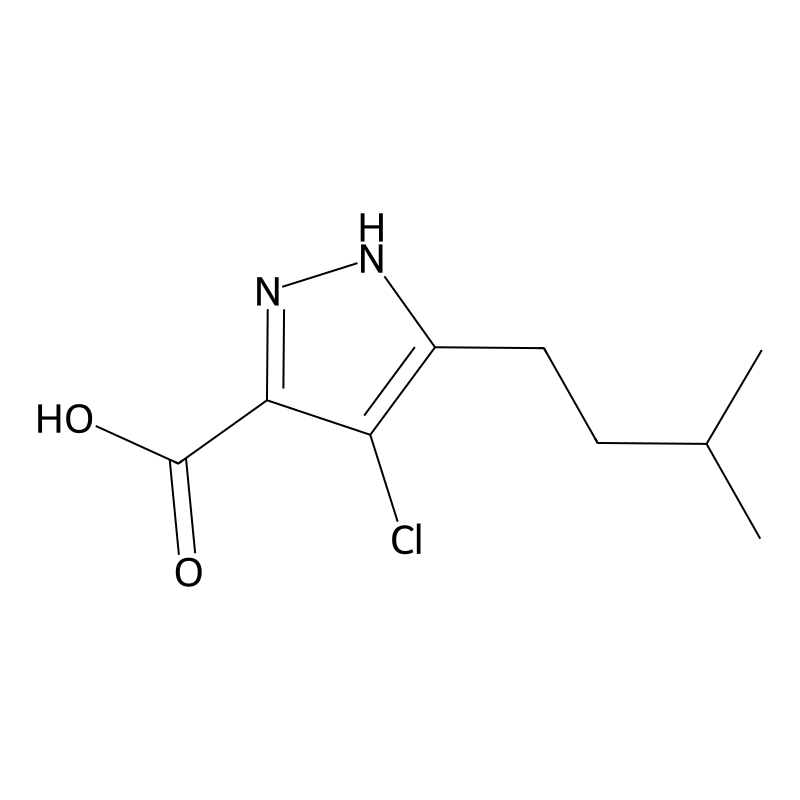

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by its pyrazole structure, which includes a carboxylic acid functional group and a chlorine atom at the 4-position. The molecular formula for this compound is , and it has a molecular weight of approximately 202.65 g/mol. This compound typically appears as a white to light yellow solid and has a melting point ranging from 162 °C to 166 °C .

The compound's structure can be represented by the following SMILES notation: CC(C)C1=NN(C(=O)O)C(Cl)=C1. Its solubility is limited; it dissolves slightly in chloroform and methanol when heated, indicating moderate hydrophobic characteristics .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxyl group may be removed, leading to the formation of a pyrazole derivative.

- Nucleophilic substitution: The chlorine atom can be substituted with various nucleophiles, leading to diverse derivatives.

These reactions are significant for synthesizing more complex compounds or modifying the biological activity of the original molecule.

The biological activity of 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been explored in various studies. It exhibits potential anti-inflammatory properties and has been investigated for its effects on different biological pathways. Notably, compounds in the pyrazole family are known for their activity against certain types of cancer and as anti-diabetic agents.

Additionally, this compound may interact with specific enzymes or receptors in biological systems, although detailed mechanisms of action remain to be fully elucidated.

Several methods have been reported for synthesizing 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid:

- Condensation Reactions: Starting from appropriate pyrazole derivatives, condensation reactions can yield the desired compound through the introduction of the carboxylic acid group.

- Substitution Reactions: Chlorination followed by alkylation can also lead to the formation of this compound.

- Multi-step Synthetic Routes: More complex synthetic pathways may involve multiple steps including cyclization and functional group transformations.

The choice of synthesis method often depends on the availability of starting materials and desired purity levels.

4-Chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid finds applications in several fields:

- Pharmaceuticals: Due to its potential biological activities, it is explored as a lead compound in drug development.

- Agriculture: It may also have applications as a pesticide or herbicide, given the properties of similar pyrazole compounds.

- Research: This compound serves as a valuable reagent in synthetic organic chemistry for developing new chemical entities.

Interaction studies involving 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological efficacy against cell lines or microorganisms.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid | C7H8ClN2O2 | Lacks the branched alkyl group; simpler structure |

| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | C7H8ClN2O2 | Different substitution pattern on the pyrazole ring |

| 5-Chloro-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid | C9H12ClN2O2 | Chlorine at position 5; different biological activities |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C8H10ClN2O2 | Ethyl group instead of isobutyl; distinct properties |

These compounds highlight variations in side chains and functional groups that influence their chemical reactivity and biological activity, making each unique in its applications and effects.